molecular formula C7H5BBrF3O3 B1372499 3-Bromo-5-(trifluoromethoxy)phenylboronic acid CAS No. 1072951-48-4

3-Bromo-5-(trifluoromethoxy)phenylboronic acid

Cat. No. B1372499
M. Wt: 284.82 g/mol
InChI Key: MRIQPQPZRLURMR-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds . It is used in the creation of multisubstituted purines for use as P2X7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-(trifluoromethoxy)phenylboronic acid is C7H5BBrF3O3 . The molecular weight is 284.82 g/mol . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass is 283.94672 g/mol . The topological polar surface area is 49.7 Ų .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5-(trifluoromethoxy)phenylboronic acid are not available, similar compounds like 3-(Trifluoromethyl)phenylboronic acid have been involved in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.82 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass and monoisotopic mass is 283.94672 g/mol . The topological polar surface area is 49.7 Ų . The heavy atom count is 15 .

Scientific Research Applications

Antibacterial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: (Trifluoromethoxy)phenylboronic acids have been studied for their antibacterial properties . They were evaluated against Escherichia coli and Bacillus cereus .
  • Methods of Application: The compounds were characterized by 1H, 13C, 11B, and 19F NMR spectroscopy. The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .
  • Results: Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli .

Synthesis of Biologically Active Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 3-Trifluoromethoxyphenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds .
  • Methods of Application: The specific methods of application would depend on the specific compounds being synthesized .
  • Results: The outcomes of these syntheses would depend on the specific substrates and reaction conditions used .

Synthesis of Multisubstituted Purines

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 3-Trifluoromethoxyphenylboronic acid is used in the synthesis of multisubstituted purines for use as P2X7 antagonists in the treatment of pain .
  • Methods of Application: The specific methods of application would depend on the specific compounds being synthesized .
  • Results: The outcomes of these syntheses would depend on the specific substrates and reaction conditions used .

Synthesis of Heteroaryl Substituted Tetrahydropyrroloijquinolinone Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 3-Trifluoromethoxyphenylboronic acid is used in the synthesis of heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .
  • Methods of Application: The specific methods of application would depend on the specific compounds being synthesized .
  • Results: The outcomes of these syntheses would depend on the specific substrates and reaction conditions used .

Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-Trifluoromethoxyphenylboronic acid is used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
  • Methods of Application: The specific methods of application would depend on the specific compounds being synthesized .
  • Results: The outcomes of these syntheses would depend on the specific substrates and reaction conditions used .

properties

IUPAC Name

[3-bromo-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-5-1-4(8(13)14)2-6(3-5)15-7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIQPQPZRLURMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674733
Record name [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethoxy)phenylboronic acid

CAS RN

1072951-48-4
Record name B-[3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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